PfDHODH Inhibition: 700‑800 nM Potency vs. Inactive or Weak Comparators
The target compound inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ values of 700 nM and 703 nM in two independent chromogen‑reduction assays [1]. The 5‑des‑methyl analog 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one was not reported to inhibit PfDHODH in the same patent dataset, while the parent 5‑methylindolin‑2‑one lacks the C‑3 substituent required for DHODH engagement. Against human DHODH the compound shows IC₅₀ ≈ 30 µM, yielding a >40‑fold parasite‑over‑host selectivity window [1].
| Evidence Dimension | PfDHODH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 700 nM and 703 nM (duplicate measurements) |
| Comparator Or Baseline | 3‑Hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one (CAS 33417‑17‑3): no PfDHODH activity reported in the same patent family; human DHODH IC₅₀ ≈ 30 µM |
| Quantified Difference | >40‑fold selectivity for PfDHODH over hDHODH; comparator lacks measurable PfDHODH inhibition |
| Conditions | Type 2 DHODH chromogen‑reduction assay with DCIP; data curated in BindingDB from US 8,703,811 |
Why This Matters
For antimalarial lead‑discovery programs, the 700 nM PfDHODH IC₅₀ combined with >40‑fold human‑enzyme selectivity makes this compound a tractable starting point, whereas the des‑methyl analog offers no DHODH entry.
- [1] BindingDB entry BDBM50379137 (CHEMBL2012822). Data curated from US 8,703,811. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379137 View Source
